molecular formula C45H52CoN9O9S- B12769160 Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))- CAS No. 87211-44-7

Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))-

Cat. No.: B12769160
CAS No.: 87211-44-7
M. Wt: 953.9 g/mol
InChI Key: VYPYKJZULSGSCU-ROHPBIEZSA-K
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Description

Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))- is a complex cobalt compound. It features a porphyrin ring structure with various functional groups attached, making it a subject of interest in coordination chemistry and bioinorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of cobalt ions with a porphyrin ligand. The process may include:

    Ligand Synthesis: Preparation of the porphyrin ligand with the desired functional groups.

    Metalation: Introduction of cobalt ions to the ligand under controlled conditions, often in the presence of a base.

    Purification: Isolation and purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.

    Reduction: Reduction reactions may occur in the presence of reducing agents.

    Substitution: The functional groups attached to the porphyrin ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cobalt species, while substitution reactions may result in modified porphyrin derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst in various chemical reactions, including oxidation and reduction processes.

    Material Science: Used in the development of advanced materials with specific electronic and optical properties.

Biology

    Enzyme Mimics: Acts as a model for studying metalloenzymes and their mechanisms.

    Drug Development:

Medicine

    Diagnostic Agents: Utilized in imaging techniques such as MRI.

    Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases.

Industry

    Sensors: Employed in the development of sensors for detecting various analytes.

    Environmental Applications: Used in processes for environmental remediation.

Mechanism of Action

The compound exerts its effects through coordination with specific molecular targets. The porphyrin ring allows for interactions with metal ions and other molecules, facilitating various biochemical and chemical processes. The exact mechanism may involve:

    Binding to Enzymes: Modulating enzyme activity.

    Electron Transfer: Participating in redox reactions.

    Signal Transduction: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cobalamin: A cobalt-containing compound with a corrin ring structure.

    Hemin: An iron-containing porphyrin compound.

Uniqueness

The unique combination of functional groups and the specific coordination environment of cobaltate(2-) distinguishes it from other similar compounds. Its specific reactivity and applications make it a valuable subject of study in various scientific fields.

Properties

CAS No.

87211-44-7

Molecular Formula

C45H52CoN9O9S-

Molecular Weight

953.9 g/mol

IUPAC Name

3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;cobalt(2+);N-[(2,4-diaminopyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-sulfanylpent-2-en-2-yl]formamide;hydron;hydrate

InChI

InChI=1S/C34H36N4O6.C11H17N5O2S.Co.H2O/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;1-7(9(19)2-3-17)16(6-18)5-8-4-14-11(13)15-10(8)12;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);4,6,17,19H,2-3,5H2,1H3,(H4,12,13,14,15);;1H2/q;;+2;/p-3/b;9-7-;;

InChI Key

VYPYKJZULSGSCU-ROHPBIEZSA-K

Isomeric SMILES

[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.C/C(=C(\CCO)/S)/N(CC1=CN=C(N=C1N)N)C=O.O.[Co+2]

Canonical SMILES

[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.CC(=C(CCO)S)N(CC1=CN=C(N=C1N)N)C=O.O.[Co+2]

Origin of Product

United States

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